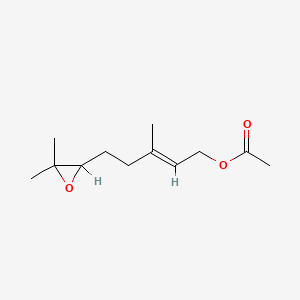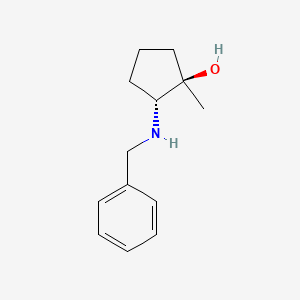
1,3,6-tri-O-galloyl-beta-D-glucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,6-Tri-O-galloyl-beta-D-glucose is an organic compound known for its significant biological activities. It is a type of hydrolyzable tannin, specifically a gallotannin, which is composed of a glucose molecule esterified with three gallic acid units. This compound is found naturally in various plants, including black walnut kernels and other sources rich in polyphenols .
准备方法
Synthetic Routes and Reaction Conditions
1,3,6-Tri-O-galloyl-beta-D-glucose can be synthesized through the reaction of glucose with gallic acid chloride. The process involves the esterification of glucose with gallic acid chloride under controlled conditions to form the galloylated glucose . The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
化学反应分析
Types of Reactions
1,3,6-Tri-O-galloyl-beta-D-glucose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release gallic acid and glucose.
Esterification and Transesterification: It can participate in further esterification reactions to form more complex derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Esterification: Catalysts such as sulfuric acid or enzymes can be used to facilitate esterification reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Hydrolysis: Gallic acid and glucose.
Esterification: More complex galloylated derivatives.
科学研究应用
1,3,6-Tri-O-galloyl-beta-D-glucose has a wide range of scientific research applications:
Chemistry: It is used as a standard for analytical methods and in the study of polyphenolic compounds.
Biology: It has been studied for its antioxidant properties and its ability to inhibit certain enzymes.
Industry: It is used in the food and beverage industry for its antioxidant properties and as a natural preservative.
作用机制
The mechanism of action of 1,3,6-Tri-O-galloyl-beta-D-glucose involves its interaction with various molecular targets:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It inhibits enzymes such as alpha-glucosidase and lipase, which are involved in carbohydrate and lipid metabolism.
Antiviral Activity: It binds to the receptor-binding domain of the SARS-CoV-2 spike protein, preventing the virus from entering host cells.
相似化合物的比较
1,3,6-Tri-O-galloyl-beta-D-glucose is unique due to its specific galloylation pattern. Similar compounds include:
1,2,6-Tri-O-galloyl-beta-D-glucose: Differing in the position of galloylation.
1,2,3,4,6-Pentagalloyl-beta-D-glucose: Contains five gallic acid units instead of three.
Corilagin: Another gallotannin with a different structure and biological activity.
These compounds share similar antioxidant and enzyme inhibitory properties but differ in their specific biological activities and applications.
属性
IUPAC Name |
[3,5-dihydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-21(37)23(44-25(40)9-3-13(30)19(35)14(31)4-9)22(38)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKMOGIPOMVCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860224 |
Source


|
| Record name | 1,3,6-Tris-O-(3,4,5-trihydroxybenzoyl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18483-17-5 |
Source


|
| Record name | NSC69861 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Endo-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B8177980.png)
![1-Isopropyl-1,4-dihydrospiro[indazole-5,4'-piperidin]-7(6H)-one hydrochloride](/img/structure/B8177984.png)

![(S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine](/img/structure/B8178004.png)
![1-methyl-2,5-dihydropyrazolo[4,3-c][1,5]benzodiazepin-4-one](/img/structure/B8178006.png)

![2-[(2R,3R,4R,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-chloro-4-methyloxolan-3-yl]benzoic acid](/img/structure/B8178012.png)
![4-{[(1S,2S,3S,4R)-4-(7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl]oxy}butanoic acid](/img/structure/B8178020.png)

![6-[6-(5-Aminopyridin-2-yl)pyridin-2-yl]pyridin-3-amine](/img/structure/B8178052.png)
![8-Hydroxy-3-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B8178065.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B8178066.png)


